Boc-Asp(OtBu)-OH

Catalog No.
S679721
CAS No.
1676-90-0
M.F
C13H23NO6
M. Wt
289,33 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OtBu)-OH

CAS Number

1676-90-0

Product Name

Boc-Asp(OtBu)-OH

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C13H23NO6

Molecular Weight

289,33 g/mole

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1

InChI Key

PHJDCONJXLIIPW-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-L-Asp(OtBu)-OH;Boc-Asp(OtBu)-OH

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Building Block for Peptide Synthesis:

Boc-Asp(OtBu)-OH, also known as N-alpha-tert-butyloxycarbonyl-L-aspartic acid beta-tert-butyl ester, is a key building block in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and researchers often need to synthesize specific peptides for research and development purposes.

Boc-Asp(OtBu)-OH serves as a protected form of the L-aspartic acid amino acid. The "Boc" (tert-butyloxycarbonyl) and "OtBu" (tert-butyl) groups temporarily protect the amino and carboxylic acid groups, respectively, allowing them to participate in specific chemical reactions while preventing unwanted side reactions during peptide chain assembly. Once the peptide sequence is built, these protecting groups can be selectively removed to reveal the functional groups of the amino acid, enabling the peptide to fold into its desired conformation and perform its biological function.

Studying Protein-Protein Interactions:

Boc-Asp(OtBu)-OH can be used to create modified peptides for studying protein-protein interactions. These interactions are essential for various cellular processes, and understanding them is crucial for developing new drugs and understanding diseases. Researchers can modify the structure of Boc-Asp(OtBu)-OH by attaching specific functional groups or fluorescent tags. The resulting modified peptides can then be used to probe protein-protein interactions in various ways, such as identifying binding sites on proteins or measuring the strength of these interactions.

Boc-Asp(OtBu)-OH, also known as N-Boc-L-aspartic acid β-tert-butyl ester, is a synthetically derived amino acid building block commonly used in peptide synthesis []. It consists of an aspartic acid residue with two protective groups:

  • Boc (tert-Butyloxycarbonyl): This group protects the alpha-amino group (N-terminus) of aspartic acid, preventing unwanted reactions during peptide chain assembly [].
  • OtBu (tert-Butyl): This group protects the side-chain carboxylic acid group of aspartic acid, allowing for selective modification of the alpha-amino group for peptide bond formation [].

The significance of Boc-Asp(OtBu)-OH lies in its role as a crucial building block for the construction of peptides and proteins containing aspartic acid residues. These peptides and proteins play vital roles in various biological functions, making Boc-Asp(OtBu)-OH an essential tool in fields like drug discovery, protein engineering, and studying protein-protein interactions [].


Molecular Structure Analysis

Boc-Asp(OtBu)-OH possesses a complex molecular structure with several key features (shown in SMILES format: CC(C)(C)OC(=O)NC@@H: CC(O=O)C(=O)OC(C)(C)C) []:

  • Central Carbon Chain: The core structure is a hydrocarbon chain with the aspartic acid residue incorporated.
  • Carboxylic Acid Groups: Two carboxylic acid groups are present: one at the C-terminus (COOH) and one on the side chain (protected by OtBu).
  • Amino Group: The alpha-amino group (NH2) of aspartic acid is protected by the Boc group (C(CH3)3OCO-).
  • Chiral Center: The alpha carbon of aspartic acid is a chiral center, meaning it has four different substituents and exists in L- and D-enantiomers. Typically, Boc-Asp(OtBu)-OH refers to the L-isomer, which is the naturally occurring form in proteins [].

Chemical Reactions Analysis

Boc-Asp(OtBu)-OH is involved in several crucial reactions during peptide synthesis:

  • Deprotection: The Boc group is removed using mild acidic conditions (e.g., trifluoroacetic acid) to expose the free alpha-amino group for peptide bond formation.
  • Peptide Bond Formation: The deprotected alpha-amino group of Boc-Asp(OtBu)-OH reacts with the C-terminal carboxylic acid group of another amino acid building block, forming a peptide bond under specific coupling reagents (e.g., dicyclohexylcarbodiimide). This process can be repeated to create peptides of varying lengths and sequences.
  • Side-chain Deprotection: After peptide chain assembly, the OtBu group on the aspartic acid side chain can be selectively removed using stronger acids (e.g., trifluoroacetic acid with scavengers) to reveal the free carboxylic acid group, potentially allowing for further modifications.

Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder [].
  • Melting Point: Not readily available, but likely decomposes before melting due to its complex structure.
  • Boiling Point: Not applicable, as it decomposes upon heating.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide, and methanol []. Insoluble in water.
  • Stability: Stable under dry conditions at room temperature. However, it can decompose upon exposure to moisture or acids [].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-aspartic acid 4-tert-butyl ester

Dates

Modify: 2023-08-15

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